molecular formula C6H4BrClFN B14130470 2-Bromo-3-chloro-4-fluoroaniline

2-Bromo-3-chloro-4-fluoroaniline

Cat. No.: B14130470
M. Wt: 224.46 g/mol
InChI Key: DFDLWDOYZGYMIB-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-fluoroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-fluoroaniline typically involves the halogenation of aniline derivatives. One common method includes the nitration of aniline to form nitroaniline, followed by halogenation reactions to introduce bromine, chlorine, and fluorine atoms. The final step involves the reduction of the nitro group to an amine group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. For example, palladium-catalyzed coupling reactions are often employed to form carbon-carbon bonds .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-chloro-4-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-fluoroaniline involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoroaniline
  • 4-Bromo-2-fluoroaniline
  • 3-Chloro-4-fluoroaniline
  • 4-Bromo-3-chloro-2-fluoroaniline

Uniqueness

2-Bromo-3-chloro-4-fluoroaniline is unique due to the specific arrangement of halogen atoms on the aniline ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of bromine, chlorine, and fluorine atoms can influence the compound’s electronic properties and its interactions with other molecules .

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

2-bromo-3-chloro-4-fluoroaniline

InChI

InChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2

InChI Key

DFDLWDOYZGYMIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Br)Cl)F

Origin of Product

United States

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